Methyl 3-cyano-5-methylbenzoate
Description
Contextualization of the Compound within Aromatic Esters and Nitriles
Methyl 3-cyano-5-methylbenzoate belongs to two important classes of organic compounds: aromatic esters and aromatic nitriles. Its structure consists of a central benzene (B151609) ring substituted with a methyl group (-CH₃), a cyano (nitrile) group (-C≡N), and a methyl ester group (-COOCH₃).
Aromatic Esters : Esters are derived from an acid where at least one hydroxyl (-OH) group is replaced by an organyl (-O-R) group. wikipedia.org Specifically, this compound is a benzoate (B1203000) ester, formed from the condensation of a benzoic acid derivative with methanol (B129727). wikipedia.orgnih.gov Aromatic esters are prevalent in both nature and industry, often recognized for their pleasant fragrances and are used as solvents and key components in the synthesis of plastics and pharmaceuticals. wikipedia.orgwikipedia.org
Aromatic Nitriles : Nitriles are organic compounds that contain a cyano (-C≡N) functional group. When this group is attached to an aromatic ring, the compound is known as an aromatic nitrile or benzonitrile (B105546). wikipedia.org The nitrile group is strongly electron-wielding, which significantly influences the electronic properties of the aromatic ring. nih.gov This feature makes aromatic nitriles versatile precursors for creating various nitrogen-containing functional groups like amines, amides, and carboxylic acids. researchgate.net
The dual functionality of this compound, possessing both an ester and a nitrile group on a substituted benzene ring, provides chemists with a versatile molecular scaffold for building complex target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1082041-26-6 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol calpaclab.com |
| Purity | ≥97% calpaclab.com |
| Storage | Room temperature calpaclab.com |
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The presence of the nitrile and ester groups makes this compound a valuable building block in organic synthesis and a compound of interest in medicinal chemistry.
In Organic Synthesis , benzonitrile derivatives are indispensable starting materials for constructing a wide range of complex molecules. nbinno.com The nitrile group can be transformed through reactions such as hydrolysis to produce carboxylic acids or reduction to form amines, offering pathways to diverse molecular architectures. nbinno.com Similarly, the ester group can be hydrolyzed or converted to other functional groups. This reactivity makes compounds like this compound useful intermediates. For instance, a related compound, Methyl 3-cyanobenzoate, is a key starting material in the synthesis of Ataluren, a drug used to manage certain genetic disorders. punagri.com
In Medicinal Chemistry , the nitrile group has become increasingly important in drug design. nih.gov It can act as a bioisostere for carbonyl or hydroxyl groups and can function as a hydrogen bond acceptor, enhancing a molecule's binding affinity to biological targets. nih.gov The strong electron-withdrawing nature of the nitrile group can also improve a drug's metabolic stability and pharmacokinetic profile. nih.govnih.gov More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, highlighting the group's utility in developing treatments for a wide array of conditions, including cancer and infectious diseases. nih.gov
Historical Overview of Related Benzoate and Benzonitrile Derivatives in Scientific Literature
The study of benzoate and benzonitrile derivatives is built upon a long history of organic chemistry.
Benzoates : The parent compound, benzoic acid, has been known for centuries, originally derived from gum benzoin. wikipedia.org Its preservative properties were recognized early on, and its salts, such as sodium benzoate, were commercially introduced in the late 19th century as food preservatives. tengerchemical.com The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride with calcium hydroxide (B78521). wikipedia.org The development of esterification reactions, where a carboxylic acid reacts with an alcohol, allowed for the creation of a vast library of benzoate esters, including simple ones like methyl benzoate. wikipedia.orgpressbooks.pub
Benzonitriles : Benzonitrile, the simplest aromatic nitrile, was first reported by Hermann Fehling in 1844. wikipedia.org He produced it from the thermal dehydration of ammonium benzoate. wikipedia.org Early synthetic methods for nitriles included the Letts nitrile synthesis, discovered in 1872, which involved the reaction of aromatic carboxylic acids with metal thiocyanates. wikipedia.org Over time, more efficient methods were developed, such as the Rosenmund–von Braun reaction, which uses cuprous cyanide to convert aryl halides to aryl nitriles. wikipedia.org These foundational discoveries paved the way for the synthesis of more complex substituted benzonitriles like this compound.
Current Research Landscape and Emerging Trends for this compound
Current research involving this compound and related structures is focused on leveraging their unique properties for advanced applications. While specific studies on this exact molecule are specialized, broader trends in the field point to its potential uses.
One major trend is the incorporation of benzonitrile derivatives into materials for organic electronics. The electron-withdrawing properties of the nitrile group are advantageous in designing materials for Organic Light-Emitting Diodes (OLEDs). rsc.org For example, carbazole-benzonitrile derivatives have been developed as universal host materials for high-efficiency blue OLEDs, demonstrating the potential of these compounds in advanced materials science. rsc.org
In medicinal chemistry, the focus remains on using substituted benzonitriles as key intermediates for synthesizing pharmacologically active compounds. nbinno.comgoogle.com The ability to precisely modify the aromatic ring with different functional groups allows chemists to fine-tune the electronic and steric properties of molecules to optimize their interaction with biological targets. The "Protein Degrader Building Blocks" classification for this compound suggests its potential use in the development of PROTACs (proteolysis-targeting chimeras) and other novel therapeutic modalities. calpaclab.com Research continues to explore new synthetic routes to cyanobenzoate esters to improve yield, reduce costs, and create environmentally friendly processes suitable for industrial-scale production. google.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSSBTFUXKHHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Methyl 3 Cyano 5 Methylbenzoate
Established Synthetic Routes to Methyl 3-Cyano-5-Methylbenzoate
Esterification of 3-Cyano-5-Methylbenzoic Acid with Methanol (B129727)
A primary and direct method for synthesizing this compound is the esterification of 3-cyano-5-methylbenzoic acid using methanol. google.com This reaction involves the conversion of a carboxylic acid to an ester in the presence of an alcohol.
The classical approach to this esterification employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the methanol molecule. The subsequent removal of a water molecule yields the desired ester. To drive the reaction towards the product side, it is common practice to remove the water or the ester as it is formed, shifting the chemical equilibrium. learncbse.in
Key parameters for this reaction include the concentration of the acid catalyst and the reaction temperature. For instance, a catalyst concentration of 5–10% v/v H₂SO₄ is often considered optimal to ensure efficient protonation while minimizing potential side reactions. The reaction is typically conducted under reflux conditions.
Table 1: Reaction Parameters for Acid-Catalyzed Esterification
| Parameter | Condition | Purpose |
| Catalyst | H₂SO₄, HCl | Protonates the carboxylic acid to increase reactivity. |
| Reactant | Methanol | Acts as the nucleophile and solvent. |
| Temperature | Reflux | Increases reaction rate. |
| Water Removal | Azeotropic distillation | Shifts equilibrium to favor product formation. |
In recent years, alternative and often "greener" catalytic systems have been explored for esterification reactions.
Ionic Liquids: Brønsted acidic ionic liquids have demonstrated potential as effective catalysts for the esterification of aromatic acids with alcohols. researchgate.net These catalysts are valued for their low volatility, high thermal stability, and potential for recyclability. For example, pyridinium-based and triethylammonium-based ionic liquids have been successfully used. researchgate.net
Enzyme-Mediated Esterification: Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign alternative to chemical methods. google.com These reactions are conducted under mild conditions, often at neutral pH and room temperature, which is advantageous for substrates with sensitive functional groups. googleapis.com Immobilized enzymes are frequently used to simplify catalyst recovery and reuse. googleapis.com
Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as those based on zirconium and titanium, are also being investigated. mdpi.com These catalysts can be easily separated from the reaction mixture, simplifying the workup process. Layered metal benzoates, including those of barium, calcium, and strontium, have also shown catalytic activity for the methyl esterification of benzoic acid and can be recycled. scielo.br
Cyanation Reactions for Benzoate (B1203000) Derivatives
An alternative synthetic strategy involves the introduction of the cyano group onto a pre-existing benzoate ring system.
This approach starts with a methyl benzoate derivative that is halogenated at the 3-position, such as methyl 3-bromo-5-methylbenzoate or methyl 3-chloro-5-methylbenzoate. google.comnih.gov The halogen atom is then substituted with a cyano group.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the synthesis of this compound, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used to facilitate the cyanation of a 3-halogenated benzoic acid methyl ester. nih.govchemicalbook.com
The reaction typically employs a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org Zinc cyanide is often favored due to its lower toxicity and the milder reaction conditions it allows. organic-chemistry.org The choice of solvent, ligands, and temperature is crucial for the success of these reactions, as cyanide can poison the palladium catalyst. nih.gov Recent advancements have led to the development of highly efficient palladium-based catalytic systems that operate under mild conditions and exhibit broad functional group tolerance. organic-chemistry.orgmit.edu Some methods even allow for the reaction to be carried out in aqueous media, enhancing the safety and practicality of the procedure. organic-chemistry.org
Table 2: Key Components in Palladium-Catalyzed Cyanation
| Component | Example(s) | Role in Reaction |
| Substrate | Methyl 3-bromo-5-methylbenzoate | Provides the aromatic scaffold for cyanation. |
| Cyanide Source | KCN, Zn(CN)₂ | Provides the cyano group for substitution. |
| Catalyst | Pd(PPh₃)₄, Palladacycle precatalysts | Facilitates the cross-coupling reaction. nih.gov |
| Solvent | DMF, THF/H₂O | Dissolves reactants and influences reaction rate. organic-chemistry.org |
Utilization of 3-Halogenated Benzoic Acid Methyl Esters as Raw Materials
Copper-catalyzed Cyanation
Copper-catalyzed cyanation represents a significant method for the introduction of a nitrile group onto an aromatic ring. This approach is particularly useful for the conversion of aryl halides to the corresponding aryl nitriles. In the context of this compound synthesis, a plausible precursor would be methyl 3-bromo-5-methylbenzoate. The reaction typically involves the use of a copper(I) cyanide salt or a combination of a cyanide source and a copper catalyst.
Recent advancements in this area have highlighted the use of various copper catalytic systems to improve reaction efficiency and substrate scope. For instance, a copper-catalyzed cascade cyclization/cyanation reaction has been developed for the construction of cyano-containing γ-lactams, demonstrating the versatility of copper in facilitating C-CN bond formation. researchgate.net While not a direct synthesis of the target molecule, this illustrates the underlying principles of copper-mediated cyanation. The general mechanism involves the oxidative addition of the aryl halide to a low-valent copper species, followed by reductive elimination of the aryl nitrile.
| Parameter | Condition |
| Substrate | Methyl 3-bromo-5-methylbenzoate |
| Cyanide Source | Copper(I) cyanide (CuCN) or Trimethylsilyl cyanide (TMSCN) |
| Catalyst | Copper salts (e.g., Cu(OAc)₂) |
| Solvent | Polar aprotic solvents like DMF or CH₃CN |
| Temperature | Elevated temperatures, often around 100°C |
Cyanation of Chloromethylated Benzoate Intermediates
An alternative pathway to this compound involves the cyanation of a chloromethylated benzoate intermediate. This multi-step approach begins with a suitable benzoic acid derivative which is first chloromethylated and then subjected to a cyanation reaction.
A patented method describes a two-step process starting from 3-chloromethyl methyl benzoate. google.com In the first step, this intermediate undergoes a nucleophilic substitution reaction with an N-containing compound in the presence of a phase transfer catalyst and an alkaline solution to form a Sievert salt. google.com This salt is subsequently hydrolyzed under acidic conditions to yield 3-formyl methyl benzoate. google.com The resulting aldehyde is then converted to the final nitrile product. google.com This method is reported to have a total yield of over 80% and a purity of 98% for the final product, making it suitable for industrial production. google.com
Another approach starts with m-toluic acid, which is first subjected to acylation with thionyl chloride, followed by chlorination with liquid chlorine to produce m-chloromethyl benzoyl chloride. google.com This intermediate is then esterified with methanol to give methyl m-chloromethylbenzoate. google.com Finally, a cyanation reaction using sodium cyanide in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bisulfate yields methyl 3-cyanomethylbenzoate. google.com Although this produces an isomer of the target compound, the underlying strategy of chloromethylation followed by cyanation is a key concept.
| Starting Material | Key Intermediates | Reagents | Reported Yield |
| 3-Chloromethyl methyl benzoate | Sievert salt, 3-Formyl methyl benzoate | N-containing compound, phase transfer catalyst, NaOH, H⁺, Hydroxylamine (B1172632), Formic acid | >80% google.com |
| m-Toluic acid | m-Toluoyl chloride, m-Chloromethyl benzoyl chloride, Methyl m-chloromethylbenzoate | Thionyl chloride, Liquid chlorine, Methanol, Sodium cyanide | 87-93% google.com |
Multi-step Synthetic Sequences
Acylation, Chlorination, Esterification, and Cyanation from Toluic Acid Precursors
A versatile and industrially relevant synthetic route to this compound can be designed starting from m-toluic acid. This multi-step sequence involves a series of classical organic transformations to build the desired functionality on the aromatic ring.
A patented process provides a detailed example of such a sequence, albeit for the synthesis of methyl m-cyanomethylbenzoate, which shares a similar strategic framework. google.com The process begins with the acylation of m-toluic acid using thionyl chloride to form m-toluoyl chloride. google.com This is followed by a controlled chlorination step using liquid chlorine to introduce a chlorine atom onto the methyl group, yielding m-chloromethyl benzoyl chloride. google.com The subsequent esterification with methanol produces the corresponding methyl ester. google.com The final and crucial step is the cyanation of the chloromethyl group using sodium cyanide, typically in a solvent like toluene (B28343) with heating, to afford the final product. google.com This method is designed for high yield and suitability for industrial production, with reported yields in the range of 87-93%. google.com
| Step | Reaction | Reagents | Temperature |
| 1 | Acylation | Thionyl chloride | 60-100°C google.com |
| 2 | Chlorination | Liquid chlorine | 110-170°C google.com |
| 3 | Esterification | Methanol | Reflux google.com |
| 4 | Cyanation | Sodium cyanide, Toluene | Reflux google.com |
Nucleophilic Substitution and Hydrolysis-driven Approaches
Nucleophilic substitution reactions are fundamental to the synthesis of various substituted benzoates. In the context of preparing this compound, these reactions can be employed to introduce the cyano group or other functionalities that can be later converted to the nitrile.
One patented method for a related compound, 3-cyano methyl benzoate, utilizes a nucleophilic substitution reaction on 3-chloromethyl methyl benzoate. google.com The reaction is carried out in an alkaline solution with an N-containing compound and a phase transfer catalyst. google.com This initially forms a Sievert salt, which is then hydrolyzed in heated acid to produce 3-formyl methyl benzoate. google.com The aldehyde is subsequently converted to the nitrile. google.com This approach highlights the use of a nucleophilic displacement followed by a hydrolysis-driven transformation to achieve the desired product. google.com
The reactivity of the benzene (B151609) ring in compounds like methyl 3-cyano-5-fluorobenzoate also demonstrates the principles of nucleophilic substitution. The fluorine atom can be displaced by various nucleophiles under appropriate conditions, showcasing a potential route to introduce different functional groups. Furthermore, the ester group itself can be hydrolyzed to the corresponding carboxylic acid, which can then be subjected to other transformations.
| Approach | Starting Material | Key Transformation | Reagents |
| Two-step synthesis | 3-Chloromethyl methyl benzoate | Nucleophilic substitution and hydrolysis | N-containing compound, phase transfer catalyst, base, acid google.com |
| Functional group interconversion | Methyl 3-cyano-5-fluorobenzoate | Nucleophilic aromatic substitution | Nucleophiles (e.g., sodium methoxide) |
| Ester hydrolysis | Methyl 3-cyano-5-fluorobenzoate | Hydrolysis | Acid or base (e.g., HCl, NaOH) |
Advanced Synthetic Strategies and Process Optimization
Continuous Flow Synthesis Approaches for Industrial Application
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. nih.govsemanticscholar.org These benefits are particularly relevant for industrial applications.
While a specific continuous flow synthesis for this compound is not detailed in the provided search results, the principles of continuous flow can be applied to several steps in its synthesis. For example, esterification reactions, a key step in many synthetic routes to this compound, are well-suited for continuous flow processing. The use of continuous flow reactors (CFRs) allows for precise control over reaction parameters such as residence time and temperature, which can minimize side reactions like hydrolysis. Solid acid catalysts can be employed in packed-bed reactors, facilitating catalyst recycling and reducing waste.
A comparative analysis of synthetic routes for a related compound, methyl 3-cyano-5-fluorobenzoate, suggests that continuous flow methods can offer superior performance for industrial applications, balancing high yield, purity, and operational efficiency.
| Parameter | Continuous Flow Advantage | Example Application |
| Heat and Mass Transfer | Enhanced | Esterification, Cyanation |
| Residence Time Control | Precise, minimizing side reactions | Esterification (e.g., 30-60 minutes at 70°C) |
| Safety | Improved handling of hazardous reagents and exotherms | Nitration, Chlorination |
| Scalability | Readily scalable by extending operation time | Industrial production |
| Catalyst Use | Enables use of packed-bed reactors with recyclable catalysts | Solid acid catalysts for esterification |
Stereoselective Synthesis and Chiral Analogs
The concept of stereoselective synthesis is not directly applicable to this compound itself, as the molecule is achiral and lacks stereocenters. However, the principles of stereoselective synthesis become relevant when considering the creation of chiral analogs or when the introduction of stereocenters is a key objective in a synthetic pathway involving this compound. nih.govnih.govyoutube.comresearchgate.net For instance, if a chiral moiety were to be introduced to the benzene ring or if the ester were formed with a chiral alcohol, stereoselective methods would be crucial to control the resulting stereochemistry. nih.govnih.gov Methodologies such as the use of chiral catalysts or auxiliaries could be employed to achieve high diastereoselectivity or enantioselectivity in such cases. youtube.com
Green Chemistry Principles in Synthesis
The synthesis of this compound and related aromatic nitriles is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous substances and waste. rsc.orgrsc.orgwhiterose.ac.ukwikipedia.org
Minimization of Hazardous Reagents (e.g., avoiding highly toxic cyanides)
A significant focus in the green synthesis of aromatic nitriles is the avoidance of highly toxic cyanide sources such as sodium cyanide (NaCN) and potassium cyanide (KCN). rsc.orgrsc.orgresearchgate.netresearchgate.netwikipedia.org These traditional reagents pose significant health and environmental risks. wikipedia.org Research has explored various alternatives, including the use of less toxic cyanating agents and cyanide-free synthetic routes. rsc.orgresearchgate.netresearchgate.net For example, methods are being developed that utilize organic molecules as the cyanide source, thereby circumventing the need for metallic cyanides. researchgate.netresearchgate.net One approach involves the dehydration of aldoximes, which can be prepared from aldehydes, offering a safer pathway to the nitrile functionality. rsc.orgresearchgate.net Another strategy is the use of reagents like acetone (B3395972) cyanohydrin, which can serve as a more manageable source of cyanide in certain reactions. researchgate.net The development of transition-metal-free methods further contributes to the green profile of these syntheses. researchgate.netorganic-chemistry.org
Solvent Selection and Recycling in Reaction Processes
Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a chemical process. rsc.orgwhiterose.ac.uknumberanalytics.comutoronto.ca The ideal green solvent is non-toxic, derived from renewable resources, and easily recyclable. rsc.orgwikipedia.orgnumberanalytics.com For reactions like the synthesis of this compound, the selection of environmentally benign solvents such as water, ethanol, or other bio-based solvents is encouraged. rsc.orgrsc.orgutoronto.ca
Solvent recycling is a key practice to minimize waste and reduce the environmental impact of chemical production. seppure.comsolventwasher.comecolink.comaltiras.commaratek.com Various techniques can be employed for solvent recovery, including:
Distillation: This is a common method for separating solvents from non-volatile solutes based on differences in boiling points. seppure.comsolventwasher.commaratek.com
Membrane Separation: An energy-efficient alternative that uses selective membranes to filter out impurities at a molecular level. seppure.com
Crystallization and Adsorption: These methods can also be used for solvent purification. seppure.com
The implementation of robust solvent recycling systems not only reduces the purchasing and disposal costs for industries but also prevents the release of potentially harmful chemicals into the environment. seppure.comsolventwasher.comecolink.com
Chemical Reactivity and Transformation Mechanisms
The chemical behavior of this compound is dictated by its two primary functional groups: the cyano group and the ester moiety.
Nucleophilic Reactions Involving the Cyano Group
The cyano group (C≡N) in this compound is susceptible to attack by nucleophiles. acs.orgrsc.orgacs.orgchemistrysteps.comyoutube.com The carbon atom of the nitrile is electrophilic, making it a target for various nucleophilic addition reactions. chemistrysteps.com
One important reaction is the hydrolysis of the nitrile to a carboxylic acid or an amide. This can be achieved under acidic or basic conditions. chemistrysteps.com Other nucleophiles, such as Grignard reagents or organolithium compounds, can add to the cyano group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com The cyano group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com
In some contexts, the cyanide group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is sufficiently activated. acs.orgrsc.org
Hydrolysis of the Ester Moiety
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-5-methylbenzoic acid. numberanalytics.comnumberanalytics.comnih.govamelica.orgresearchgate.net This transformation is a fundamental reaction of aromatic esters and can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. numberanalytics.comresearchgate.net
Base-catalyzed hydrolysis (saponification) proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. numberanalytics.com
Oxidation Reactions
The primary site for oxidation on this compound is the methyl group attached to the aromatic ring. The benzene ring itself is generally resistant to oxidation due to its aromatic stability, as is the electron-deficient cyano group. openstax.orglibretexts.org The ester functional group is also already in a high oxidation state.
Detailed Research Findings:
The side-chain oxidation of alkylbenzenes is a well-established reaction. orgoreview.comlumenlearning.com The methyl group on the ring has benzylic hydrogens, making it susceptible to oxidation by strong oxidizing agents. orgoreview.comlibretexts.org Treatment with hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by acidification, will oxidize the methyl group to a carboxylic acid. masterorganicchemistry.comorgoreview.comchemguide.co.uk In this case, the reaction would transform this compound into 3-cyano-5-(methoxycarbonyl)benzoic acid. The reaction proceeds regardless of the alkyl chain length, as long as a benzylic hydrogen is present. orgoreview.comlibretexts.org Compounds with no benzylic hydrogens, such as a tert-butylbenzene, are resistant to this reaction. openstax.orglibretexts.org
The mechanism is believed to involve the formation of a resonance-stabilized benzylic radical as a key intermediate, which explains the enhanced reactivity at this position. openstax.orglumenlearning.com Alternative oxidizing agents for this transformation include acidic potassium dichromate (K₂Cr₂O₇) or hot, dilute nitric acid. orgoreview.com More modern, greener approaches may utilize catalytic systems, such as chromium(III) or cobalt(III) catalysts with air or oxygen as the ultimate oxidant, which can be more suitable for industrial-scale synthesis. openstax.orgrsc.org
| Reagent | Product | Typical Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 3-Cyano-5-(methoxycarbonyl)benzoic acid | Aqueous, alkaline solution, heat, followed by acid workup. masterorganicchemistry.comorgoreview.com |
| Potassium Dichromate (K₂Cr₂O₇) | 3-Cyano-5-(methoxycarbonyl)benzoic acid | Aqueous acid (e.g., H₂SO₄), heat. orgoreview.com |
| Chromic Oxide (CrO₃) | 3-Cyano-5-(methoxycarbonyl)benzoic acid | In acetic anhydride (B1165640) or sulfuric acid (Jones Reagent). libretexts.orgncert.nic.in |
| Catalytic Air Oxidation | 3-Cyano-5-(methoxycarbonyl)benzoic acid | Requires specific catalysts (e.g., Co(III) salts) and elevated temperatures. openstax.org |
Radical Reactions and Mechanistic Investigations
The structure of this compound is susceptible to radical reactions, primarily at the benzylic position of the methyl group. The C-H bonds at this position are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a benzylic radical that is stabilized by resonance with the aromatic ring. lumenlearning.comlibretexts.org
Detailed Research Findings:
A classic example of a radical reaction at the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. openstax.orglumenlearning.com This reaction would selectively introduce a bromine atom onto the methyl group, yielding Methyl 3-cyano-5-(bromomethyl)benzoate. This product is a valuable synthetic intermediate, as the benzylic bromide can be readily displaced by various nucleophiles. The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form the resonance-stabilized benzylic radical, which then reacts with molecular bromine (present in low concentrations) to form the product and regenerate a bromine radical, continuing the chain reaction. openstax.org
Another area of radical chemistry relevant to this molecule involves the cyano group itself. While less common, radical-mediated intramolecular cyano-group migration has been documented in other systems. This process typically involves the generation of a carbon-centered radical elsewhere in the molecule, which can then add to the nitrile. The resulting cyclic iminyl radical can undergo β-scission to form a new, more stable carbon radical, effectively relocating the cyano group.
Mechanistic investigations into radical cyanomethylation have shown that cyanomethyl radicals can be generated from acetonitrile (B52724) and subsequently add to unsaturated systems. chemspider.com While this applies to the formation of cyano-containing compounds rather than a reaction of the target molecule itself, it underscores the ability of cyano-adjacent carbons to participate in radical processes.
Effects of Substituents on Reactivity (e.g., steric and electronic influences of methyl and cyano groups)
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic and steric effects of its three substituents: the methyl group (-CH₃), the cyano group (-CN), and the methyl ester group (-COOCH₃).
Detailed Research Findings:
The directing and activating/deactivating effects of these groups are well-understood:
Methyl Group (-CH₃): This is a weakly activating group due to inductive effects and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.
Cyano Group (-CN): This is a strongly deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-R) effects. It is a meta-director.
Methyl Ester Group (-COOCH₃): This is a moderately deactivating group, also through electron-withdrawing inductive and resonance effects. Like the cyano group, it is a meta-director. atamanchemicals.comwikipedia.orgstackexchange.com
In this compound, the substituents are located at positions 1, 3, and 5. This arrangement means the activating methyl group and the two deactivating groups work in concert to influence the remaining unsubstituted positions (2, 4, and 6).
Directing Effects:
The methyl ester at C1 directs incoming electrophiles to C3 and C5, which are already substituted.
The cyano group at C3 directs to C1 (substituted) and C5 (substituted).
The methyl group at C5 directs to its ortho positions (C4 and C6) and its para position (C2).
| Substituent (Position) | Electronic Effect | Directing Effect |
|---|---|---|
| -COOCH₃ (C1) | Deactivating (moderate) | Meta |
| -CN (C3) | Deactivating (strong) | Meta |
| -CH₃ (C5) | Activating (weak) | Ortho, Para |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectral Analysis (e.g., chemical shifts of methyl and aromatic protons)
The proton NMR (¹H NMR) spectrum of Methyl 3-cyano-5-methylbenzoate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons and the two types of methyl protons (one from the ester group and one attached to the benzene (B151609) ring).
Based on the analysis of structurally similar compounds, such as methyl 3-chlorobenzoate (B1228886) and methyl 3-fluorobenzoate (B1230327) rsc.org, and general principles of ¹H NMR spectroscopy, the following chemical shifts can be predicted. The aromatic protons are anticipated to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the cyano and ester groups. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet further upfield, generally in the range of 3.8 to 4.0 ppm rsc.orgrsc.org. The methyl group attached to the aromatic ring (-CH₃) would also be a singlet, typically found at a higher field (lower ppm) than the aromatic protons, around 2.4 ppm rsc.org.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.5 - 8.2 | m (multiplet) |
| Methyl Ester (-OCH₃) | ~3.9 | s (singlet) |
| Aromatic Methyl (-CH₃) | ~2.4 | s (singlet) |
Note: These are predicted values. Actual experimental values may vary.
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will resonate between 120 and 140 ppm, with their specific shifts influenced by the attached substituents. The carbon of the cyano group (C≡N) usually appears in the range of 115-125 ppm. The carbon of the methyl ester (-OCH₃) is anticipated around 52 ppm, while the carbon of the methyl group on the ring (-CH₃) will be the most upfield, typically below 30 ppm rsc.orghmdb.ca.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | 165 - 167 |
| Aromatic Carbons | 125 - 145 |
| Cyano Carbon (C≡N) | 117 - 119 |
| Methyl Ester (-OCH₃) | ~52 |
| Aromatic Methyl (-CH₃) | ~21 |
Note: These are predicted values based on data from similar compounds. rsc.orgchemicalbook.com Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, correlations would be expected between the aromatic protons, helping to delineate their specific positions on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or the more modern HSQC) spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each aromatic proton to its corresponding carbon atom. It would also show correlations between the methyl protons and their respective carbon atoms.
Solvent Effects in NMR Spectroscopy
The choice of solvent can influence the chemical shifts in NMR spectroscopy. researchgate.net Polar solvents can interact with the solute, leading to changes in the electron density around the nuclei and thus altering their resonance frequencies. For methyl benzoates, the use of different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can cause slight variations in the observed chemical shifts of both the proton and carbon signals. researchgate.netcdnsciencepub.com These shifts arise from solvent-solute interactions, such as dipole-dipole interactions and the formation of weak hydrogen bonds. While these effects are generally small, they can be significant in detailed structural and conformational analyses.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes (e.g., ester C=O stretch, C≡N stretch)
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the strong absorption from the ester carbonyl (C=O) stretch, which typically appears in the region of 1720-1740 cm⁻¹. Another key diagnostic peak is the stretching vibration of the cyano group (C≡N), which is expected to be a sharp, medium-intensity band around 2220-2240 cm⁻¹. Other expected vibrations include C-H stretching from the aromatic and methyl groups, C-O stretching of the ester, and various C=C stretching vibrations from the aromatic ring.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester | C=O stretch | 1720 - 1740 |
| Cyano | C≡N stretch | 2220 - 2240 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Alkyl | C-H stretch | 2850 - 3000 |
| Ester | C-O stretch | 1100 - 1300 |
| Aromatic | C=C stretch | 1450 - 1600 |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment.
Analysis of Hydrogen Bonding Interactions
While this compound does not possess strong hydrogen bond donors like hydroxyl or primary amine groups, it can participate in weaker intermolecular hydrogen bonding interactions. The nitrogen atom of the cyano group, with its lone pair of electrons, can act as a hydrogen bond acceptor.
In the solid state or in concentrated solutions, weak C-H···N hydrogen bonds may form between the aromatic or methyl protons of one molecule and the nitrogen atom of the cyano group of a neighboring molecule. These interactions, although weaker than conventional hydrogen bonds, can influence the crystal packing and physical properties of the compound. The study of similar cyano-containing liquid crystal structures has shown that such interactions can lead to the formation of supramolecular assemblies.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound.
Molecular Ion Peak Confirmation
The molecular formula of this compound is C₁₀H₉NO₂. The nominal molecular weight is 175 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio of 175. The presence of this peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous confirmation of the elemental composition. For comparison, the closely related compound, methyl 3-cyanobenzoate, has a molecular weight of 161.16 g/mol .
Fragmentation Patterns and Structural Information
The fragmentation pattern in mass spectrometry provides valuable information about the compound's structure. For this compound, key fragmentation pathways can be predicted based on the functional groups present. The fragmentation of methyl benzoates is well-documented.
A common fragmentation pattern for methyl esters is the loss of the methoxy (B1213986) group (•OCH₃), which would result in a fragment ion at m/z 144 for this compound. This corresponds to the [M - 31]⁺ ion. Another expected fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 116, corresponding to the [M - 59]⁺ ion. Further fragmentation of the aromatic ring structure would also be observed.
| Predicted Fragment Ion | m/z Value | Corresponding Loss |
| [C₁₀H₉NO₂]⁺ | 175 | Molecular Ion (M⁺) |
| [C₉H₆NO]⁺ | 144 | •OCH₃ |
| [C₈H₆N]⁺ | 116 | •COOCH₃ |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, methyl 3,5-dimethylbenzoate, reveals that such molecules can form layered structures in the solid state through weak intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can be a valuable tool for monitoring reactions involving chromophoric species. The this compound molecule contains a substituted benzene ring, which is a chromophore.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of electron distribution and molecular energies.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A typical DFT study on methyl 3-cyano-5-methylbenzoate would involve geometry optimization to find the lowest energy structure. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. These calculations can yield important information such as bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not readily found, studies on similar molecules like chalcones often employ the B3LYP/6-311G(d,p) level of theory for such optimizations. bhu.ac.in
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For this compound, theoretical calculations could predict its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is the standard method for predicting UV-Visible absorption spectra, providing information about electronic transitions. bhu.ac.in For instance, in related compounds, TD-DFT has been used to examine electronic properties like HOMO and LUMO energies. bhu.ac.in
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For many organic molecules, FMO analysis reveals that a reduced HOMO-LUMO energy gap can be correlated with enhanced properties. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
Note: This table is for illustrative purposes, as specific computational results for this compound are not available.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, interactions with solvents, and the thermodynamic properties of the molecule in a condensed phase. This method is particularly useful for understanding how the molecule behaves in a realistic environment, which is not captured by gas-phase quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of a proposed reaction pathway. This involves locating transition state structures and calculating the activation energies for each step. For example, in the study of metal-free cyanomethylation of aryl alkynoates, DFT was employed to determine reaction free energies and barriers, helping to identify the most likely mechanistic pathway. nih.gov Such an approach could be used to investigate reactions like the hydrolysis of the ester group or the reduction of the cyano group in this compound.
Conformational Analysis and Energetics
Molecules with rotatable bonds, like the ester group in this compound, can exist in multiple conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. This is typically done by systematically rotating the key dihedral angles and calculating the energy at each point, a process known as a potential energy surface scan. Studies on similar molecules like methyl cyanoacetate (B8463686) have used methods such as MP2 and DFT to identify the most stable conformers and the energy barriers between them. researchgate.net For this compound, this analysis would reveal the preferred spatial arrangement of the methyl and cyano groups relative to the benzene (B151609) ring and each other.
Structure-Reactivity Relationships from a Computational Perspective
Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through theoretical calculations, it is possible to elucidate the electronic properties and predict the behavior of the molecule in chemical reactions. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in the public domain, we can infer its structure-reactivity relationships by applying established theoretical principles and examining data from analogous substituted benzoates.
The reactivity of an aromatic compound like this compound is fundamentally governed by the electronic effects of its substituents—the cyano (-CN) group, the methyl (-CH₃) group, and the methyl ester (-COOCH₃) group—on the benzene ring. These effects can be broadly categorized as inductive effects and resonance effects, which in turn influence the electron density distribution across the molecule.
Electron-Withdrawing and Electron-Donating Effects:
The cyano group at the 3-position is a strong electron-withdrawing group due to both its significant negative inductive effect (-I) and its negative resonance effect (-R). This means it pulls electron density away from the benzene ring. Conversely, the methyl group at the 5-position is an electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. The methyl ester group at the 1-position is generally considered to be electron-withdrawing and deactivating towards electrophilic aromatic substitution.
Hammett Constants for Predicting Reactivity:
A quantitative approach to understanding these substituent effects is through the use of Hammett substituent constants (σ). wikipedia.orgstenutz.eu These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electronic influence of a substituent on the reactivity of the aromatic ring. wikipedia.orglibretexts.org
The cyano group in the meta position (σ_m) has a value of +0.62, indicating a strong electron-withdrawing effect. stenutz.eu
The methyl group in the meta position (σ_m) has a value of -0.07, indicating a weak electron-donating effect.
Computational Data and Predicted Reactivity Descriptors:
While specific experimental or calculated values for this compound are scarce, computational methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that serve as reactivity descriptors. These descriptors help in predicting the most likely sites for nucleophilic or electrophilic attack.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study. The values are illustrative and based on general principles of substituent effects on benzene derivatives.
| Computational Parameter | Predicted Value/Description for this compound | Implication for Reactivity |
| Molecular Electrostatic Potential (MEP) Map | Regions of negative potential (red/yellow) would likely be concentrated around the nitrogen atom of the cyano group and the oxygen atoms of the ester group. Regions of positive potential (blue) would be expected on the aromatic protons and the carbon atom of the carbonyl group. | The carbonyl carbon is a primary site for nucleophilic attack. The aromatic ring is generally electron-deficient, making it less susceptible to electrophilic attack compared to benzene. |
| Frontier Molecular Orbitals (HOMO-LUMO) | The energy of the Highest Occupied Molecular Orbital (HOMO) would be relatively low, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) would also be lowered by the electron-withdrawing groups. | A lower HOMO energy suggests lower nucleophilicity of the aromatic ring. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack at the LUMO-localized sites (e.g., the carbonyl carbon). |
| Mulliken or Natural Population Analysis (NPA) Charges | The carbon atom of the carbonyl group would carry a significant positive partial charge. The carbon atoms of the cyano group and the aromatic ring would have their charges influenced by the competing substituents. | The positive charge on the carbonyl carbon confirms its electrophilic character, making it a target for nucleophiles, leading to reactions like hydrolysis or transesterification. |
Structure-Reactivity Insights:
The computational perspective suggests that the reactivity of this compound is characterized by two main features:
Reactivity of the Ester Group: The carbonyl carbon of the methyl ester is a prominent electrophilic center. The presence of the electron-withdrawing cyano group on the ring is expected to enhance this electrophilicity, making the ester more susceptible to nucleophilic attack than methyl benzoate (B1203000) itself. atamanchemicals.com This is a key aspect of its reactivity, for example, in hydrolysis reactions. atamanchemicals.com
Reactivity of the Aromatic Ring: The benzene ring is deactivated towards electrophilic substitution due to the combined electron-withdrawing effects of the cyano and methyl ester groups. The weak donating effect of the methyl group is insufficient to overcome this deactivation. Therefore, reactions like nitration or halogenation on the aromatic ring would require harsh conditions.
Lack of Specific Research Data Hinders Detailed Analysis of this compound in Medicinal Chemistry
Despite its availability as a chemical building block, detailed public research specifically outlining the use of this compound in the development of pharmaceuticals is not extensively documented, preventing a complete analysis based on the requested applications.
The broader family of 3-cyano-benzoate derivatives is indeed significant in medicinal chemistry. For instance, the structurally similar compound, Methyl 3-cyano-5-fluorobenzoate, is a known intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a target for various central nervous system disorders. Research on these related compounds provides insights into how the cyano-benzoyl scaffold can be utilized, but this information does not directly apply to the methyl-substituted version as per the specific focus required.
Similarly, while the 3-cyano-benzoyl moiety is a feature in some reported inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt), a target for autoimmune diseases, the direct synthetic lineage from this compound is not established in the available scientific reports. nih.gov
Due to the absence of specific research findings for this compound within the requested therapeutic classes and biological targets, a detailed discussion on its role as a pharmaceutical intermediate and the structure-activity relationships of its derivatives cannot be provided at this time. Further research and publications would be necessary to elaborate on its specific contributions to medicinal chemistry and drug discovery.
Applications in Medicinal Chemistry and Drug Discovery
Structure-Activity Relationship (SAR) Studies
Comparative Analysis with Analogs
To understand the structure-activity relationship (SAR) of Methyl 3-cyano-5-methylbenzoate, a comparative analysis with its structural analogs is crucial. Variations in the substitution pattern on the aromatic ring can lead to significant differences in biological activity. While specific comparative studies on this compound are not extensively documented in publicly available literature, we can infer potential trends by examining related compounds.
A comparative analysis with analogs where the methyl group is replaced by other functionalities, such as a halogen or a hydroxyl group, would provide valuable insights. For example, a fluoro substituent, being highly electronegative, would further enhance the electron-withdrawing nature of that side of the ring. A hydroxyl group, with its ability to act as a hydrogen bond donor and acceptor, would introduce different interaction possibilities.
| Compound Name | Substituent at C3 | Substituent at C5 | Predicted Biological Impact |
| This compound | Cyano | Methyl | Specific electronic and steric profile under investigation. |
| Methyl 3-cyano-5-fluorobenzoate | Cyano | Fluoro | Increased electron-withdrawing character, potentially altering target binding. |
| Methyl 3-cyano-5-hydroxybenzoate | Cyano | Hydroxy | Introduction of hydrogen bonding capability, may enhance or alter target interaction. |
| Methyl 3-cyanobenzoate | Cyano | Hydrogen | Baseline for understanding the effect of the C5 substituent. |
Biological Activity Mechanisms (without dosage/administration)
The potential therapeutic effects of a compound are underpinned by its mechanism of action at a molecular level. This involves understanding how the compound interacts with biological macromolecules such as enzymes and receptors to modulate their function.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism through which drugs exert their effects. While specific enzyme inhibition data for this compound is scarce, studies on analogous methyl benzoate (B1203000) derivatives have demonstrated inhibitory activity against certain enzymes. For example, a study on a series of methyl benzoate derivatives showed inhibition of the enzyme Paraoxonase 1 (PON1), with KI values in the micromolar range. danaher.compatsnap.com PON1 is an enzyme with anti-atherosclerotic properties. patsnap.com
The inhibitory potential of this compound against various enzymes would depend on the specific topology and amino acid composition of the enzyme's active site. The cyano and methyl groups would play a critical role in the binding affinity and selectivity. For instance, the cyano group could participate in dipole-dipole interactions or act as a hydrogen bond acceptor.
A hypothetical data table for enzyme inhibition could be structured as follows, pending experimental data:
| Target Enzyme | IC50 / Ki | Type of Inhibition |
| Enzyme A | Data not available | Data not available |
| Enzyme B | Data not available | Data not available |
Receptor Binding Studies
Similar to enzyme inhibition, the interaction of a compound with a receptor can initiate or block a signaling cascade, leading to a physiological response. The binding affinity of a ligand to a receptor is a key determinant of its potency. For this compound, its ability to bind to specific receptors would be dictated by its three-dimensional shape and the distribution of its electrostatic potential.
The aromatic ring can participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The methyl ester and cyano groups could form hydrogen bonds with appropriate amino acid residues. The lack of publicly available receptor binding data for this specific compound makes it difficult to pinpoint potential receptor targets.
A prospective data table for receptor binding studies would ideally include:
| Target Receptor | Binding Affinity (Kd / Ki) | Functional Assay Results |
| Receptor X | Data not available | Data not available |
| Receptor Y | Data not available | Data not available |
Modulation of Biological Pathways
The interaction of a compound with its molecular target ultimately leads to the modulation of one or more biological pathways. This could involve the upregulation or downregulation of gene expression, the activation or inhibition of signaling cascades, or the alteration of metabolic fluxes. Without specific experimental data, any discussion on the modulation of biological pathways by this compound remains speculative. However, based on the activities of similar compounds, one could hypothesize its potential involvement in pathways related to inflammation, cell proliferation, or metabolic regulation.
Advanced Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where a promising hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.comresearchgate.net This iterative process aims to develop a preclinical candidate with the desired therapeutic profile.
Property-Focused Optimization
The success of a drug candidate is not solely dependent on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. drugdiscoverynews.com Property-focused optimization aims to fine-tune the physicochemical properties of a lead compound to achieve a desirable ADME profile. drugdiscoverynews.com For a compound like this compound, key properties to consider for optimization would include:
Solubility: The methyl ester group provides some lipophilicity. Modifications to other parts of the molecule could be made to enhance aqueous solubility, which is often crucial for oral bioavailability.
Metabolic Stability: The methyl ester is a potential site for hydrolysis by esterases in the body. Strategies to improve metabolic stability could include replacing the ester with a more stable functional group or introducing steric hindrance around the ester to reduce enzymatic access.
An example of a property-focused optimization data table is provided below, illustrating how modifications could be tracked:
| Analog | Modification | LogP (Calculated) | Aqueous Solubility (Predicted) | Metabolic Stability (in vitro) |
| This compound | - | Value | Value | Value |
| Analog 1 | Replace methyl ester with amide | Modified Value | Modified Value | Improved |
| Analog 2 | Add a polar group | Modified Value | Improved | Value |
Rational Design of Inhibitors
While "this compound" is not typically identified as a final, active inhibitor itself, its significance in medicinal chemistry is notable as a key intermediate in the synthesis of more complex and potent therapeutic agents. Its specific chemical structure is utilized by medicinal chemists as a foundational component for constructing molecules designed to interact with specific biological targets.
A prominent example of its application is in the development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors. DGAT2 is an enzyme that plays a crucial role in the final step of triglyceride synthesis. The rational design of inhibitors for this enzyme is a key strategy in the development of treatments for metabolic disorders such as obesity and type 2 diabetes.
In this context, "this compound" serves as a precursor in the chemical synthesis pathway leading to the final DGAT2 inhibitor compounds. A United States patent discloses that an intermediate for DGAT2 inhibitors was prepared from "this compound". google.com This indicates that the cyano and methylbenzoate functionalities of the molecule are strategically important for building the larger, more complex structure of the final drug candidate. The precise design of these inhibitors involves creating a molecule that can fit into the active site of the DGAT2 enzyme, thereby blocking its function. The use of "this compound" as a starting material highlights its role as a critical building block in the rational design and subsequent synthesis of these targeted inhibitors.
Below is a data table summarizing the role of "this compound" in this application.
| Compound Name | Role in Inhibitor Design | Target | Therapeutic Area |
| This compound | Synthetic Intermediate | Diacylglycerol Acyltransferase 2 (DGAT2) | Metabolic Disorders |
Applications in Materials Science
Precursor for Polymer Synthesis
While specific polymers derived directly from Methyl 3-cyano-5-methylbenzoate are not extensively documented in publicly available literature, the broader class of methyl cyanobenzoate compounds is recognized for its role in polymer science. For instance, isomers like methyl 4-cyanobenzoate are utilized as functional polymer monomers. The cyano (C≡N) group is a versatile functional group in polymerization, offering a site for various chemical transformations.
The presence of the cyano and methyl ester groups on the aromatic ring allows for the potential synthesis of specialty polymers. These groups can be chemically modified to create linkages for polymerization. For example, the ester group can undergo hydrolysis followed by conversion to an acid chloride for use in polyester or polyamide synthesis. The cyano group can also be converted to other functional groups, such as an amine or a carboxylic acid, further expanding the possibilities for creating novel polymer structures. The incorporation of aromatic rings from the benzoate (B1203000) structure into a polymer backbone inherently enhances thermal stability and mechanical strength.
Development of Advanced Materials with Specific Properties
The development of advanced materials hinges on the precise control of molecular structure to achieve desired macroscopic properties. Methyl 3-cyanobenzoate, an isomer of the target compound, is known to be incorporated into polymer formulations to enhance properties like flexibility and durability. By analogy, this compound could serve as a valuable monomer or additive in creating materials with specific functionalities.
Key Structural Features and Their Impact:
Cyano Group: The highly polar cyano group can enhance intermolecular forces, such as dipole-dipole interactions. When integrated into a material, this can lead to improved mechanical properties, higher melting points, and specific solvent resistance.
Aromatic Ring: The benzene (B151609) ring provides rigidity and thermal stability. Materials incorporating this structure are often more resistant to heat and degradation.
Methyl Group: The additional methyl group on the ring can influence the solubility of the molecule in organic solvents and affect the packing of molecules in the solid state, which in turn can modify the bulk properties of the resulting material, such as its density and melting point.
These features suggest that polymers or materials incorporating this compound could be engineered for applications requiring high performance under demanding conditions.
Liquid Crystal Materials and Display Applications
The most promising application for cyanobenzoate derivatives lies in the field of liquid crystals (LCs). Compounds with a cyano group attached to a rigid core are fundamental to many liquid crystal displays. Methyl 3-cyanobenzoate is noted as an important source material for the synthesis of liquid crystal materials. The strong dipole moment of the cyano group is crucial for creating the dielectric anisotropy necessary for the operation of twisted nematic (TN) and other types of liquid crystal displays.
The structure of this compound is conducive to forming the elongated, rigid shapes (calamitic mesogens) that are characteristic of many liquid crystal phases.
Factors Contributing to Liquid Crystalline Properties:
| Structural Feature | Contribution to Liquid Crystal Properties |
| Rigid Benzoate Core | Provides the necessary structural anisotropy for molecules to align in an ordered fashion. |
| Cyano (C≡N) Group | Its strong dipole moment allows the molecular alignment to be controlled by an external electric field, which is the fundamental principle behind LCDs. It also contributes to the stability of the liquid crystal phase. |
| Terminal Methyl Group | The position of the methyl group can influence the melting point and the specific type of liquid crystal phase (mesophase) that forms. Lateral substitution with a methyl group is a known strategy to modify the mesomorphic properties of liquid crystals. |
Research on molecules with similar structures shows that cyano-terminated compounds are significant in stabilizing liquid crystal formations. The specific placement of the methyl group in the 5-position could offer a way to fine-tune the mesophase behavior and temperature range, making it a potentially valuable component in custom liquid crystal mixtures for advanced display applications.
Electronic Materials
The application of this compound in electronic materials is a speculative area with limited direct research. However, some suppliers of chemical building blocks categorize related compounds, such as Methyl 3-cyanobenzoate, under "Electronic Materials". This suggests a potential, albeit underexplored, role for this class of compounds.
The inherent properties of the cyanobenzoate structure, such as its polarity and aromatic nature, are relevant to organic electronics. Aromatic compounds can be part of the charge-transporting layers in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-withdrawing nature of the cyano group can influence the electronic energy levels (HOMO/LUMO) of the molecule, a critical parameter in the design of organic semiconductors.
Further research would be necessary to determine if this compound or polymers derived from it possess suitable charge mobility, stability, and processability for use in electronic devices. At present, specific applications in this domain are not well-documented in scientific literature.
Catalysis and Reaction Engineering
Role as a Substrate in Catalytic Reactions
As a functionalized aromatic compound, methyl 3-cyano-5-methylbenzoate can serve as a substrate in a variety of catalytic reactions. The reactivity of the molecule is centered around the cyano group, the ester moiety, and the aromatic ring itself. For the closely related compound, methyl 3-cyano-5-fluorobenzoate, known reactions include nucleophilic substitution at the aromatic ring, hydrolysis of the ester, and reduction of the cyano group . The cyano group, in particular, is a versatile functional handle, allowing for its conversion into other functionalities, thereby enhancing the compound's utility in multi-step synthetic pathways .
General reactions for methyl benzoate (B1203000) esters involve electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbon of the ester wikipedia.org. The presence of both an electron-withdrawing cyano group and an electron-donating methyl group on the ring of this compound creates a specific electronic environment that influences the regioselectivity of these reactions.
Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds illinois.edu. For a molecule like this compound to participate, it would typically require conversion of one of its functional groups into a suitable coupling partner, such as a halide or a triflate, for reactions like Suzuki or Heck coupling. Alternatively, the cyano group itself could potentially be involved in certain types of C-C bond formations, although this is less common for aryl nitriles as direct coupling partners compared to aryl halides. The general principle of such catalytic cycles involves the oxidative addition of a transition metal to an activated substrate, followed by transmetalation and reductive elimination to form the new carbon-carbon bond illinois.edu.
Investigation of Catalytic Systems in its Synthesis
The synthesis of methyl 3-cyanobenzoate and its derivatives is often achieved through catalytic methods. A primary route is the esterification of the corresponding carboxylic acid, 3-cyanobenzoic acid, with methanol (B129727). This reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) .
Alternative multi-step syntheses also rely on catalysis. A patented method for producing 3-cyano methyl benzoate involves a two-step process starting from 3-chloromethyl methyl benzoate. The first step is a nucleophilic substitution reaction with an N-containing compound in the presence of a phase-transfer catalyst to form an intermediate, which is then hydrolyzed in heated acid to yield 3-formyl methyl benzoate. This aldehyde is subsequently converted to the final cyano product vanderbilt.eduepa.gov.
Solid acid catalysts have also been investigated for the synthesis of methyl benzoate compounds. A series of iron-supported zirconium/titanium catalysts were shown to be effective for the esterification of various benzoic acids with methanol. These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture illinois.edu.
Another approach involves the conversion of a formyl group to a cyano group. A green synthesis method for methyl 3-cyanobenzoate starts from methyl 3-formylbenzoate, which undergoes an oximation reaction with hydroxylamine (B1172632) hydrochloride, followed by a dehydration reaction to yield the nitrile chemshuttle.com.
Optimization of Reaction Conditions and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the type and amount of catalyst, solvent, temperature, and reaction time.
In the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate, a study systematically investigated the influence of various factors on the product yield. The research identified acetic anhydride (B1165640) as an effective dehydrating agent in the final step of the synthesis. The optimal molar ratio of reactants and the ideal dehydration temperature were determined to achieve a high yield of the final product chemshuttle.com.
The table below summarizes the optimized conditions found in this study.
Table 1: Optimization of Reaction Conditions for Methyl 3-cyanobenzoate Synthesis
| Parameter | Condition | Result |
|---|---|---|
| Dehydrating Agent | Acetic Anhydride | Optimal choice |
| Molar Ratio (methyl 3-formylbenzoate:hydroxylamine hydrochloride:sodium hydroxide (B78521):ethanol:acetic anhydride) | 1.0:1.5:1.8:6.0:1.5 | Optimized stoichiometry |
| Dehydration Temperature | 130-140°C | Ideal temperature range |
| Final Yield | 95.1% | High purity (>98%) product |
Data sourced from a study on the green synthesis of methyl 3-cyanobenzoate chemshuttle.com.
In the context of the acid-catalyzed esterification of a similar compound, 3-cyano-5-fluorobenzoic acid, optimization involves controlling the catalyst concentration and reaction time. A 5–10% v/v concentration of sulfuric acid is considered optimal to ensure efficient protonation without promoting side reactions. The reaction is typically run for 6–8 hours under reflux conditions to achieve conversions greater than 85% .
The table below outlines the key parameters for this esterification reaction.
Table 2: Optimized Parameters for Acid-Catalyzed Esterification
| Parameter | Optimal Condition | Expected Outcome |
|---|---|---|
| Catalyst Concentration (H₂SO₄) | 5–10% v/v | >85% conversion |
| Solvent | Anhydrous Toluene (B28343) or Methanol | Efficient reaction medium |
| Reaction Time | 6–8 hours | Maximized conversion |
| Temperature | Reflux (65–70°C) | Sufficient energy for reaction |
Data based on the synthesis of methyl 3-cyano-5-fluorobenzoate .
These examples highlight the importance of systematic investigation and fine-tuning of reaction parameters to achieve high selectivity and yield in the synthesis of this compound and related compounds.
Environmental Fate and Ecological Implications
Biodegradation Studies and Environmental Fate
The biodegradation of benzonitrile (B105546) herbicides such as dichlobenil, bromoxynil (B128292), and ioxynil (B1672095) has been a subject of environmental research. nih.govnih.gov These studies indicate that microbial degradation of the benzonitrile structure is possible. nih.gov The degradation often commences with the enzymatic hydrolysis of the nitrile (-C≡N) group to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). researchgate.net Various soil bacteria, including species of Aminobacter, are known to mineralize benzonitrile herbicides. nih.gov
Similarly, the methyl ester linkage in compounds like methyl benzoate (B1203000) is known to be susceptible to microbial action. Methyl benzoate itself is considered to be readily biodegradable. nih.gov The degradation of various substituted benzoic acids by a range of microorganisms, including Pseudomonas, Sphingomonas, and Bacillus species, has been documented, suggesting that the core aromatic structure can be broken down. mdpi.com
Based on this information, it is plausible that Methyl 3-cyano-5-methylbenzoate could undergo biodegradation in the environment. The degradation would likely proceed through two primary pathways: hydrolysis of the methyl ester to form 3-cyano-5-methylbenzoic acid, and/or hydrolysis of the cyano group to form a carboxylic acid amide and subsequently a dicarboxylic acid derivative. The presence of both a methyl group and a cyano group on the aromatic ring may influence the rate and extent of degradation compared to simpler substituted benzoates.
Table 1: Potential Biodegradation Pathways of this compound based on Related Compounds
| Degradation Step | Potential Intermediate/Product | Reference Compounds & Organisms |
| Ester Hydrolysis | 3-cyano-5-methylbenzoic acid | Methyl Benzoate |
| Nitrile Hydrolysis | Methyl 5-carbamoyl-3-methylbenzoate | Benzonitrile Herbicides (Aminobacter sp.) |
| Aromatic Ring Cleavage | Various aliphatic compounds | Substituted Benzoic Acids (Pseudomonas sp., Sphingomonas sp.) |
Stability and Reactivity in Biological Systems
The stability and reactivity of this compound in biological systems are expected to be governed by its functional groups.
The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. psu.edu In biological systems, esterase enzymes are ubiquitous and can facilitate this hydrolysis. The rate of hydrolysis would be a key factor in the compound's persistence and bioavailability. Studies on various methyl benzoates have shown that they can be hydrolyzed in high-temperature water, with the reaction being more effective under basic conditions. psu.edu
The cyano group can also be a site of metabolic activity. In microorganisms, nitrile hydratase and amidase enzymes can convert the nitrile to a carboxylic acid. researchgate.net The reactivity of the nitrile group can be influenced by the other substituents on the benzene (B151609) ring.
Potential as an Environmental Pollutant
While specific ecotoxicological data for this compound is lacking, the known properties of related compounds suggest it could pose a risk to the environment.
Benzoic acid and its derivatives are utilized for their antimicrobial and antifungal properties, which indicates a degree of biological activity that could have broader ecological impacts. ontosight.ai The introduction of such a compound into the environment could potentially disrupt microbial communities in soil and water.
The toxicity of benzonitrile compounds has also been noted. For example, the herbicide bromoxynil is toxic to aquatic life. Although some bacteria can degrade these herbicides, the parent compounds and their metabolites can still exert toxic effects before complete mineralization occurs. nih.gov
Given these points, if this compound were to be released into the environment, it could act as a pollutant. Its persistence would depend on the rates of hydrolysis and microbial degradation. The potential for the formation of persistent and/or toxic metabolites cannot be discounted without specific experimental data.
Table 2: Summary of Potential Environmental Fate of this compound
| Environmental Compartment | Potential Fate | Key Influencing Factors |
| Soil | Biodegradation by soil microorganisms, potential for leaching of metabolites | Microbial population, soil type, pH, temperature |
| Water | Hydrolysis (acid and base-catalyzed), microbial degradation, potential toxicity to aquatic organisms | pH, temperature, presence of degrading microorganisms |
| Air | Likely low volatility, but potential for atmospheric transport if aerosolized | Vapor pressure, atmospheric conditions |
Patent Landscape and Intellectual Property Analysis
Patent Applications and Grants Related to Synthesis and Applications
Patents explicitly mentioning methyl 3-cyano-5-methylbenzoate are predominantly linked to the development of diacylglycerol acyltransferase 2 (DGAT2) inhibitors. DGAT2 is a critical enzyme in triglyceride synthesis, and its inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and obesity. googleapis.com
A significant portfolio of patents in this area has been established by Pfizer Inc. These patents protect novel compounds that are synthesized using this compound as a starting material. For instance, United States Patent US 9,440,949 B2 and its successor US 9,789,110 B2 describe diacylglycerol acyltransferase 2 inhibitors for the treatment of diabetes and other metabolic or metabolic-related diseases. googleapis.comgoogle.com In these patents, this compound is used to prepare the intermediate methyl 3-(aminomethyl)-5-methylbenzoate hydrochloride, a key building block for the final patented compounds. googleapis.comgoogle.com
The synthesis of this compound itself is often described in these patents as being performed in an "analogous manner" to other known intermediates, suggesting that the methods for its preparation are considered standard within the field of organic synthesis. googleapis.comgoogle.com While specific patents detailing the synthesis of this exact molecule are less prominent, the general synthetic routes for cyanobenzoates are well-established.
The following interactive table summarizes key patent information related to the application of this compound.
| Patent Number | Title | Assignee | Application of this compound | Therapeutic Area |
| US 9,440,949 B2 | Diacylglycerol acyltransferase 2 inhibitors | Pfizer Inc. | Intermediate in the synthesis of DGAT2 inhibitors. | Diabetes and metabolic diseases. googleapis.com |
| US 9,789,110 B2 | Diacylglycerol acyltransferase 2 inhibitors | Pfizer Inc. | Intermediate in the synthesis of DGAT2 inhibitors. | Metabolic diseases. google.com |
Emerging Patent Trends and Strategic Areas
The patent landscape for this compound points to a clear and dominant trend: its strategic importance in the development of therapeutics for metabolic disorders. The significant investment by major pharmaceutical companies like Pfizer in patenting DGAT2 inhibitors derived from this intermediate underscores the perceived value of this therapeutic target and the associated chemical space.
The primary strategic area is the treatment of widespread and growing health concerns such as obesity and type 2 diabetes. googleapis.comeconomictimes.com The global market for treatments for these conditions is substantial, driving intense research and development and, consequently, strategic patenting to secure market exclusivity. economictimes.com The focus on DGAT2 as a target suggests a broader trend in metabolic disease research towards modulating lipid metabolism.
Emerging trends in this area may involve the development of second-generation DGAT2 inhibitors with improved efficacy, selectivity, or pharmacokinetic profiles, which would continue to rely on key intermediates like this compound. Furthermore, as the global burden of metabolic diseases grows, particularly in rapidly developing economies, there is an increasing focus on the production of key starting materials and intermediates for these blockbuster drugs. economictimes.com This could lead to future patent applications focused on optimizing the synthesis of this compound to make it more cost-effective and scalable for large-scale pharmaceutical production.
While the current patent landscape is dominated by DGAT2 inhibitors, it is plausible that the unique substitution pattern of this compound could be leveraged in other therapeutic areas. The cyano and methyl groups on the benzoate (B1203000) ring offer versatile handles for further chemical modification, potentially leading to its use in the synthesis of inhibitors for other enzymes or receptors in the future. However, at present, the strategic focus remains firmly on metabolic diseases.
Future Research Directions and Outlook
Unexplored Synthetic Avenues
The synthesis of Methyl 3-cyano-5-methylbenzoate, while achievable through established chemical reactions, presents opportunities for innovation in efficiency, selectivity, and environmental compatibility. Current methods often rely on multi-step processes that may involve harsh reagents or produce significant waste streams. Future research is poised to explore more elegant and sustainable synthetic strategies.
One promising area is the development of one-pot synthesis protocols . These reactions, where multiple chemical transformations occur in a single reactor, can significantly reduce solvent usage, energy consumption, and purification steps. acs.org For instance, a hypothetical one-pot synthesis could involve the simultaneous cyanation and esterification of a suitable toluene (B28343) derivative, streamlining the production process.
Furthermore, the application of novel catalytic systems holds immense potential. Research into more efficient and selective catalysts, such as those based on earth-abundant metals or even biocatalysts, could lead to greener synthetic routes. worldpharmatoday.comnih.gov The use of enzymatic reactions, for example, could offer unparalleled selectivity under mild conditions, minimizing the formation of by-products. worldpharmatoday.com
Another avenue for exploration is the use of flow chemistry . Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. ispe.org Developing a continuous flow process for the synthesis of this compound could be a significant step towards more efficient and safer industrial production. ispe.org
Novel Applications in Interdisciplinary Fields
While currently recognized for its role as a chemical intermediate, particularly as a building block for protein degraders, the unique substitution pattern of this compound suggests a wealth of untapped applications in diverse scientific fields. calpaclab.com
In the realm of materials science , the presence of both a polar cyano group and a methyl group on the benzene (B151609) ring could be exploited in the design of novel liquid crystals or polymers. The specific geometry and electronic properties of the molecule could lead to materials with unique optical or thermal characteristics. Research into substituted benzoate (B1203000) esters has indicated their potential in creating new mesomorphic materials.
The field of medicinal chemistry also presents exciting possibilities. Beyond its use in protein degraders, the scaffold of this compound could be a starting point for the development of new therapeutic agents. The cyano group can be a key interaction point with biological targets or can be chemically modified to introduce other functional groups, potentially leading to new classes of drugs.
Furthermore, in agrochemicals , the structural motifs present in this compound could be incorporated into new herbicides or pesticides. The specific substitution pattern may confer desirable properties such as enhanced efficacy or improved environmental degradation profiles.
Integration of Advanced Technologies (e.g., AI in drug discovery)
In the context of process optimization , machine learning models can be trained to predict the optimal reaction conditions for the synthesis of this compound. thieme-connect.combohrium.com By analyzing data from previous experiments, these models can identify the ideal temperature, pressure, and catalyst concentration to maximize yield and minimize impurities, reducing the time and cost of process development. youtube.com
Moreover, computational chemistry can be used to predict the physical and chemical properties of new materials derived from this compound. nih.govnih.gov Techniques like Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new functional materials with desired properties. mdpi.com
Addressing Challenges in Scale-up and Sustainability
The transition from laboratory-scale synthesis to industrial-scale production presents a unique set of challenges that must be addressed to ensure the economic viability and environmental sustainability of this compound. scientificupdate.com
A primary challenge in scale-up is maintaining the efficiency and safety of the chemical process. researchgate.net Reactions that are well-behaved in a small flask can become difficult to control in a large reactor. visimix.com Issues such as heat transfer, mixing, and mass transfer become critical at larger scales and require careful engineering solutions to prevent runaway reactions or the formation of impurities. aiche.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-cyano-5-methylbenzoate, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound can be synthesized via multi-step nucleophilic substitution reactions. For example, stepwise functionalization of triazine derivatives (e.g., 2,4,6-trichlorotriazine) with phenols and subsequent coupling with methyl 3-aminobenzoate precursors, using DIPEA (diisopropylethylamine) as a base and temperatures around 35°C for 24–48 hours . Yield optimization requires precise stoichiometric control (1.00–1.15 equiv. of reagents) and purification via solvent-induced precipitation (e.g., using LP solvent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves crystal packing and dihedral angles between the cyano, methyl, and benzoate groups (similar to methods used for 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) derivatives) .
- NMR spectroscopy : NMR identifies the cyano group (~110–120 ppm) and ester carbonyl (~165–170 ppm). Discrepancies in splitting patterns may arise from rotational isomerism .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHNO requires 175.0633 g/mol).
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodology : The compound serves as a precursor for bioactive molecules. For example:
- Antibacterial agents : Structural analogs with cyano and ester groups exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption assays .
- Enzyme inhibitors : The cyano group can coordinate with metalloenzyme active sites, validated via kinetic assays using purified enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodology :
- Variable-temperature NMR : Resolves dynamic rotational isomerism by analyzing peak coalescence at elevated temperatures (e.g., 40–60°C) .
- DFT calculations : Predicts equilibrium geometries and coupling constants using software like Gaussian09 with B3LYP/6-31G(d) basis sets .
- Crystallographic validation : Compares experimental XRD data (e.g., C–C bond lengths) with computational models to confirm dominant conformers .
Q. What strategies enhance the catalytic activity of this compound-derived metal-organic frameworks (MOFs)?
- Methodology :
- Functional group modification : Introduce sulfonyl or nitro groups (e.g., methyl 4-hexadecylsulfonyl-3-nitrobenzoate) to improve metal coordination .
- Post-synthetic modification : Ligand exchange with Pd(II) or Cu(I) salts enhances catalytic efficiency in cross-coupling reactions, monitored via GC-MS .
Q. How can researchers design derivatives of this compound for selective adsorption applications?
- Methodology :
- Substituent tuning : Replace the methyl group with hexadecylthio chains to increase hydrophobicity for heavy metal adsorption (e.g., Co removal via chelation) .
- Surface area optimization : BET analysis of porous polymers derived from the compound quantifies adsorption capacity (e.g., 300–500 m/g) .
Q. What experimental controls are critical when evaluating the bioactivity of this compound analogs?
- Methodology :
- Negative controls : Use structurally similar but inert compounds (e.g., methyl 3-amino-4-hydroxybenzoate) to isolate bioactivity .
- Dose-response assays : IC values derived from serial dilutions (1–100 µM) validate specificity against target enzymes .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodology :
- Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps calculated via DFT identify electron-deficient aromatic rings prone to attack .
- MD simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using Amber20 .
Q. What interdisciplinary approaches combine this compound synthesis with environmental analysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
